Methyl alpha-cyanocinnamate

Beschreibung

The exact mass of the compound Methyl alpha-cyanocinnamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl alpha-cyanocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha-cyanocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

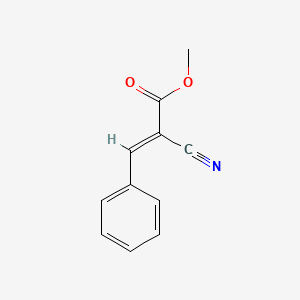

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-84-9 | |

| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ALPHA-CYANOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl α-Cyanocinnamate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Introduction: The Versatile Role of Methyl α-Cyanocinnamate in Modern Chemistry

Methyl α-cyanocinnamate, a seemingly unassuming organic molecule, stands as a pivotal intermediate in the realms of synthetic chemistry, materials science, and pharmacology. Its unique structural architecture, featuring a conjugated system encompassing a phenyl ring, a cyano group, and an acrylate moiety, imbues it with a rich chemical reactivity that has been harnessed for the creation of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of methyl α-cyanocinnamate, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of its preparation, elucidate its key characteristics, and survey its utility as a scaffold for novel therapeutic agents and advanced materials.

Synthesis of Methyl α-Cyanocinnamate: Mastering the Knoevenagel Condensation

The primary and most efficient route for the synthesis of methyl α-cyanocinnamate is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of an active methylene compound, in this case, methyl cyanoacetate, with a carbonyl compound, benzaldehyde, typically in the presence of a basic catalyst.

The Underlying Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-understood, multi-step mechanism. The choice of catalyst and reaction conditions is critical to ensure high yields and purity of the desired (E)-isomer.

-

Enolate Formation: A base abstracts an acidic α-proton from methyl cyanoacetate, creating a resonance-stabilized enolate ion. The electron-withdrawing nature of both the cyano and the ester groups enhances the acidity of this proton, facilitating its removal even by weak bases.

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral intermediate.

-

Protonation: The intermediate is subsequently protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product.

-

Dehydration: The final step involves the elimination of a water molecule from the aldol adduct to form the thermodynamically stable α,β-unsaturated product, methyl α-cyanocinnamate. This dehydration step is often the driving force for the reaction.

Diagram of the Knoevenagel Condensation Mechanism:

Caption: Mechanism of the Knoevenagel condensation for the synthesis of methyl α-cyanocinnamate.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol provides a reliable method for the synthesis of methyl α-cyanocinnamate.

Materials:

-

Benzaldehyde

-

Methyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for work-up)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl α-cyanocinnamate as a crystalline solid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of methyl α-cyanocinnamate is essential for its application in further synthetic endeavors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 93-95 °C | [3] |

| Boiling Point | 318 °C at 760 mmHg | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); Insoluble in water. | |

| Stability | Stable under normal conditions. | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.27 (s, 1H, C=CH), 7.95 (d, J = 7.6 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 3.92 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.8 (C=O), 154.9 (C=CH), 133.2, 131.6, 130.0, 129.3 (Ar-C), 115.8 (CN), 103.5 (C-CN), 53.2 (OCH₃).

-

FTIR (KBr, cm⁻¹): ν 2225 (C≡N), 1725 (C=O, ester), 1620 (C=C), 1260, 1080 (C-O).

Applications in Drug Development and Beyond

The methyl α-cyanocinnamate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Anticancer Agents

Derivatives of α-cyanocinnamic acid have shown significant promise as anticancer agents. They are known to act as inhibitors of monocarboxylate transporters (MCTs), which are crucial for the metabolic reprogramming of cancer cells.[5] By blocking lactate transport, these compounds can disrupt the energy metabolism of tumors, leading to cell death. Furthermore, some cyanocinnamate derivatives have been found to induce apoptosis and cell cycle arrest in various cancer cell lines.

Antimicrobial and Antifungal Activity

The α,β-unsaturated nitrile moiety in methyl α-cyanocinnamate and its derivatives is a key pharmacophore for antimicrobial and antifungal activity. These compounds can act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins, thereby disrupting cellular function. Research has demonstrated their efficacy against a range of pathogenic bacteria and fungi.

Workflow for the Application of Methyl α-Cyanocinnamate in Drug Discovery:

Caption: A generalized workflow illustrating the use of methyl α-cyanocinnamate in a drug discovery pipeline.

Safety and Handling

Methyl α-cyanocinnamate is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[4][6]

Conclusion

Methyl α-cyanocinnamate is a compound of significant synthetic and pharmaceutical importance. Its straightforward and efficient synthesis via the Knoevenagel condensation, coupled with its versatile reactivity, makes it an invaluable building block for organic chemists. The growing body of research highlighting the potent biological activities of its derivatives underscores its potential in the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for scientists and researchers working at the forefront of chemical and pharmaceutical innovation.

References

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]

- Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. 2012.

-

PubMed. Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. 1992. Available from: [Link]

- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.

-

Open ICM. Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde. Available from: [Link]

-

Beilstein Journals. Search Results for "13C NMR" in Beilstein Journal of Organic Chemistry. Available from: [Link]

-

PubMed. A review: Biological activities of novel cyanopyridine derivatives. 2023. Available from: [Link]

-

ResearchGate. 13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals. Available from: [Link]

-

PubMed. The effect of the monocarboxylate translocator inhibitor, alpha-cyanocinnamate, on the oxidation of branched chain alpha-keto acids in rat liver. 1980. Available from: [Link]

-

ResearchGate. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). 2019. Available from: [Link]

-

MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. 2022. Available from: [Link]

- Google Patents. A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. 2014.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. 2017. Available from: [Link]

-

Semantic Scholar. Methyl Substitution Effects on 1 H and 13 C NMR Data of Methoxyflavones. 2008. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2017. Available from: [Link]

-

ResearchGate. Review Article: Various Biological Activities of Coumarin and Oxadiazole Derivatives. 2020. Available from: [Link]

-

PubMed Central. A Review of the Biological Activity of Amidrazone Derivatives. 2022. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl (E)-2-Cyano-3-phenylacrylate | 14533-86-9 [chemicalbook.com]

- 3. 3695-84-9 CAS MSDS (Methyl alpha-cyanocinnamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. The effect of the monocarboxylate translocator inhibitor, alpha-cyanocinnamate, on the oxidation of branched chain alpha-keto acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

"Methyl alpha-cyanocinnamate chemical structure and analysis"

An In-Depth Technical Guide to the Structure, Properties, and Analysis of Methyl α-Cyanocinnamate

Abstract: This technical guide provides a comprehensive overview of methyl (E)-2-cyano-3-phenylprop-2-enoate, commonly known as methyl α-cyanocinnamate. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core structural features, physicochemical properties, synthesis, and reactivity. The primary focus is a detailed exploration of modern analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Molecular Structure and Physicochemical Profile

Methyl α-cyanocinnamate (MαCC) is a multifunctional organic compound featuring an ester, a nitrile (cyano group), and an alkene, all conjugated with a phenyl ring. This intricate arrangement of functional groups dictates its chemical behavior and analytical characteristics.

The molecule predominantly exists as the (E)-isomer due to the steric hindrance between the phenyl ring and the methyl ester group, which favors a trans configuration across the C=C double bond.

Chemical Structure

The structural formula for methyl (E)-2-cyano-3-phenylprop-2-enoate is:

-

Ph: Phenyl Group (C₆H₅)

-

-CH=C- : Alkene (double bond)

-

-CN: Cyano (nitrile) group

-

-COOCH₃: Methyl Ester group

Physicochemical Properties

A summary of the key physicochemical properties of MαCC is presented below. These parameters are critical for selecting appropriate analytical solvents, determining storage conditions, and designing chromatographic separation methods.

| Property | Value | Source(s) |

| CAS Number | 3695-84-9 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | methyl (E)-2-cyano-3-phenylprop-2-enoate | [1] |

| Appearance | Yellowish liquid or solid | [3] |

| Melting Point | 93 °C | [2] |

| Boiling Point | 317.8 °C at 760 mmHg | [2] |

| Density | 1.169 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [3] |

| Stability | Stable under normal conditions; sensitive to hydrolysis by strong acids/bases | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Synthesis and Chemical Reactivity

Synthesis via Knoevenagel Condensation

The principal route for synthesizing methyl α-cyanocinnamate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient pathway to this class of compounds.

Causality of Experimental Choices:

-

Reactants: Benzaldehyde is the electrophilic aldehyde component. Methyl cyanoacetate serves as the nucleophilic active methylene compound. The cyano and ester groups sufficiently acidify the α-carbon proton, enabling its removal by a weak base.

-

Catalyst: A weak base, such as piperidine or an amine, is used to deprotonate the methyl cyanoacetate, forming the nucleophilic enolate. A strong base is avoided to prevent unwanted side reactions like the Cannizzaro reaction with benzaldehyde or hydrolysis of the ester.

-

Reaction Conditions: The reaction typically involves heating to drive the condensation and subsequent dehydration (elimination of water) to form the stable conjugated C=C double bond.

The overall synthesis workflow is depicted below.

Sources

An In-depth Technical Guide to the Discovery and History of Methyl α-Cyanocinnamate

Abstract

This technical guide provides a comprehensive overview of Methyl α-cyanocinnamate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. The narrative traces the historical context of its synthesis through the Knoevenagel condensation, details its chemical properties and spectroscopic characterization, and explores its utility as a key building block for heterocyclic compounds and as a Michael acceptor in the design of covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental aspects and therapeutic potential of this important molecule.

Historical Context and Discovery

The specific historical record of the first synthesis of Methyl α-cyanocinnamate is not prominently documented in readily accessible chemical literature. However, its discovery is intrinsically linked to the development of one of the cornerstone reactions in organic chemistry: the Knoevenagel condensation.

Emil Knoevenagel's work in the 1890s on the base-catalyzed condensation of aldehydes or ketones with active methylene compounds laid the fundamental groundwork for the synthesis of a vast array of α,β-unsaturated compounds, including the cyanocinnamate scaffold. The reaction, first reported in 1894, initially utilized primary and secondary amines as catalysts to facilitate the formation of new carbon-carbon bonds. It is highly probable that Methyl α-cyanocinnamate was first synthesized in the late 19th or early 20th century as chemists began to explore the scope and variations of the Knoevenagel condensation with different aromatic aldehydes and active methylene compounds.

The true significance of the α-cyano-α,β-unsaturated ester moiety, of which Methyl α-cyanocinnamate is a prime example, emerged later with the advancement of medicinal chemistry and the understanding of covalent interactions in biological systems. Its role as a Michael acceptor, a concept that describes the 1,4-nucleophilic addition to an α,β-unsaturated carbonyl compound, has positioned it as a valuable warhead for the design of targeted covalent inhibitors.

Synthesis and Mechanism of Formation

The primary and most efficient route for the synthesis of Methyl α-cyanocinnamate is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde, typically benzaldehyde, with an active methylene compound, in this case, methyl cyanoacetate, in the presence of a basic catalyst.

The Knoevenagel Condensation Mechanism

The mechanism of the Knoevenagel condensation for the synthesis of Methyl α-cyanocinnamate proceeds through several key steps, which are outlined below. The choice of a weak base, such as piperidine or an amine salt, is crucial. A strong base could lead to the self-condensation of the aldehyde or hydrolysis of the ester.

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of methyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This generates a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, Methyl α-cyanocinnamate. The formation of the conjugated system provides the thermodynamic driving force for this elimination step.

Caption: Knoevenagel condensation mechanism for Methyl α-cyanocinnamate synthesis.

Experimental Protocol: Laboratory Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of Methyl α-cyanocinnamate.

Materials:

-

Benzaldehyde

-

Methyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equivalent) and methyl cyanoacetate (1.0 equivalent) in absolute ethanol (approximately 20 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. If the reaction becomes too vigorous, cool the flask in an ice bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the product.

-

Isolation of Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point and characterize the product using spectroscopic methods (NMR, IR, MS). A typical yield for this reaction is in the range of 80-90%.

Caption: Experimental workflow for the synthesis of Methyl α-cyanocinnamate.

Physicochemical Properties and Spectroscopic Data

Methyl α-cyanocinnamate is typically isolated as a white to pale yellow crystalline solid. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 93-95 °C |

| Boiling Point | 318 °C at 760 mmHg |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate), insoluble in water. |

Spectroscopic Characterization

The structure of Methyl α-cyanocinnamate can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methyl protons. Based on the closely related ethyl ester, the expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

δ 8.2-8.3 (s, 1H): Vinylic proton.

-

δ 7.9-8.0 (m, 2H): Aromatic protons ortho to the vinyl group.

-

δ 7.5-7.6 (m, 3H): Aromatic protons meta and para to the vinyl group.

-

δ 3.9 (s, 3H): Methyl ester protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the carbonyl, cyano, aromatic, and methyl carbons. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

δ ~163: Carbonyl carbon of the ester.

-

δ ~155: Vinylic carbon β to the ester.

-

δ ~133-129: Aromatic carbons.

-

δ ~115: Cyano carbon.

-

δ ~103: Vinylic carbon α to the ester.

-

δ ~53: Methyl ester carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.

-

~2220 cm⁻¹: Strong, sharp absorption corresponding to the C≡N stretch of the nitrile group.

-

~1720 cm⁻¹: Strong absorption due to the C=O stretch of the conjugated ester.

-

~1620 cm⁻¹: Absorption for the C=C stretch of the alkene.

-

~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

Methyl α-cyanocinnamate is a valuable and versatile building block in organic synthesis, with significant applications in medicinal chemistry.

Synthesis of Heterocyclic Compounds

The electron-deficient double bond and the presence of multiple functional groups make Methyl α-cyanocinnamate an excellent precursor for the synthesis of a variety of heterocyclic compounds. For instance, it can react with hydrazine derivatives to form pyrazole-based structures, which are common scaffolds in many pharmaceuticals. The reaction typically proceeds via a Michael addition of the hydrazine followed by an intramolecular cyclization and dehydration.

Michael Acceptor in Covalent Inhibitor Design

Perhaps the most significant application of Methyl α-cyanocinnamate in modern drug discovery is its use as a Michael acceptor for the design of targeted covalent inhibitors.[1] The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from amino acid residues, most commonly the thiol group of cysteine, on the surface of a target protein.[1]

This covalent bond formation can lead to irreversible inhibition of the protein's function, which can offer several advantages over non-covalent inhibitors, including:

-

Increased potency and duration of action.

-

Reduced potential for drug resistance.

-

Lower effective doses.

The reactivity of the Michael acceptor can be fine-tuned by modifying the electronic properties of the aromatic ring or the ester group, allowing for the optimization of both potency and selectivity.

Caption: Methyl α-cyanocinnamate as a Michael acceptor in covalent inhibition.

Conclusion

Methyl α-cyanocinnamate, a product of the classic Knoevenagel condensation, has evolved from a simple organic molecule to a sophisticated tool in modern drug discovery. Its straightforward synthesis, well-defined chemical properties, and its functionality as a Michael acceptor make it a valuable scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and applications, underscoring its continued relevance in the fields of organic and medicinal chemistry.

References

- Knoevenagel, E. (1894). Ueber eine neue Darstellungsweise von Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.

- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.

- SpectraBase. (n.d.). METHYL-(E)

- EvitaChem. (n.d.).

- BLDpharm. (n.d.). 14533-86-9|Methyl (E)

- Morales, A., et al. (2003). Knoevenagel condensation catalyzed by K2NiP2O7. Synthesis of (E)-methyl-alpha-cyanocinnamates in high yields. Journal of the Mexican Chemical Society, 47(2), 123-127.

- The Royal Society of Chemistry. (2014). Contents.

- Google Patents. (n.d.).

- Al-Zaydi, K. M. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(3), M1149.

- Ramirez-Prada, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-935.

- Ali, T., & Siddiqui, H. L. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Portilla, J., et al. (2020).

- ChemicalBook. (n.d.).

- LookChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- El-Metwally, A. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 1805.

- Zhang, J., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(15), 8238–8253.

- ChemicalBook. (n.d.). Methyl (E)

- Sigma-Aldrich. (n.d.).

- PubChemLite. (n.d.).

- El-Sayed, N. N. E., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 7(5), 517-563.

- Mirokhin, Y. A., & Pleshkova, A. P. (2014). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 25(10), 1777–1790.

- Reva, I. D., et al. (2005). Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. The Journal of Physical Chemistry A, 109(35), 7865–7875.

- Gunda, T. E. (1995). NOTE ON A CONVENIENT LABORATORY PREPARATION OF METHYL ISOCYANATE.

- Foss, A. J., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 563.

- Park, H., & Park, S. B. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 13(1), 22-36.

- Roy, A., & Laskar, M. A. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.

- Drug Hunter. (n.d.). Covalent Modifiers.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).

- Mirokhin, Y. A., & Pleshkova, A. P. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(10), 1777–1790.

- Grasso, G., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-143.

- Cason, J., & Prout, F. S. (1955).

Sources

"Methyl alpha-cyanocinnamate CAS number 3695-84-9 properties"

An In-Depth Technical Guide to Methyl α-Cyanocinnamate (CAS: 3695-84-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl α-cyanocinnamate, a versatile organic compound with significant applications in synthesis and potential in medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory and development settings.

Introduction and Molecular Overview

Methyl α-cyanocinnamate (CAS No. 3695-84-9), also known as Methyl 2-cyano-3-phenylacrylate, is an α,β-unsaturated ester characterized by the presence of a cyano group at the alpha position relative to the ester functionality.[1][2] This specific arrangement of functional groups—a phenyl ring, a conjugated double bond, a nitrile, and a methyl ester—renders the molecule highly reactive and makes it a valuable intermediate in organic synthesis.[1] Its structure features a trans configuration across the double bond.[1] The strategic placement of electron-withdrawing groups (cyano and ester) makes the β-carbon of the alkene highly electrophilic, predisposing it to nucleophilic attack, a feature that is central to its utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in experimental design.

Physicochemical Data

The key physical and chemical properties of Methyl α-cyanocinnamate are summarized below. The compound typically appears as a yellowish liquid or solid, depending on purity and ambient conditions, and is soluble in common organic solvents like ethanol and acetone but has low solubility in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 3695-84-9 | [2][3][4] |

| Molecular Formula | C₁₁H₉NO₂ | [3][5] |

| Molecular Weight | 187.19 g/mol | [1][3] |

| Melting Point | 93°C | [4][6] |

| Boiling Point | 317.8 - 318°C at 760 mmHg | [3][4] |

| Density | 1.169 g/cm³ | [3][7] |

| Flash Point | 148.6 - 149°C | [3][4] |

| Storage Temperature | 2-8°C under inert gas | [4][6] |

| Vapor Pressure | 0.000376 mmHg at 25°C | [6][7] |

| XLogP3 | 2.1 | [6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of Methyl α-cyanocinnamate. While raw spectra are not provided, the expected data based on its structure are described below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the 7.4-8.0 ppm range), a singlet for the vinylic proton, and a singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165 ppm), aromatic carbons (128-135 ppm), olefinic carbons (α-carbon ~100-110 ppm, β-carbon ~150-155 ppm), the nitrile carbon (~115 ppm), and the methyl ester carbon (~53 ppm).[8] |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the conjugated ester (~1720 cm⁻¹), the C=C stretch (~1620 cm⁻¹), and C-H stretches for the aromatic and methyl groups. |

| Mass Spectrometry | The monoisotopic mass is 187.0633 Da.[3][9] Predicted adducts in electrospray ionization include [M+H]⁺ at m/z 188.0706 and [M+Na]⁺ at m/z 210.0525.[9] |

Synthesis and Purification

The most common and efficient method for synthesizing Methyl α-cyanocinnamate and its derivatives is the Knoevenagel condensation .[1][10] This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an active methylene compound, in this case, methyl cyanoacetate.[10][11]

Knoevenagel Condensation: Mechanism and Causality

The Knoevenagel condensation is a cornerstone of C-C bond formation.[12][13] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salts, which serves to deprotonate the active methylene compound (methyl cyanoacetate).[1][12] This generates a carbanion (enolate) which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. The use of a base is critical as the α-protons of methyl cyanoacetate are not acidic enough to initiate the reaction spontaneously. The presence of two electron-withdrawing groups (cyano and ester) stabilizes the intermediate carbanion, driving the reaction forward.

Sources

- 1. Buy Methyl alpha-cyanocinnamate (EVT-1214057) | 14533-86-9 [evitachem.com]

- 2. Methyl alpha-cyanocinnamate | 3695-84-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl alpha-cyanocinnamate CAS#: 3695-84-9 [m.chemicalbook.com]

- 5. METHYL ALPHA-CYANOCINNAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl alpha-cyanocinnamate|lookchem [lookchem.com]

- 7. 3695-84-9 | methyl (2E)-2-cyano-3-phenylprop-2-enoate [chemindex.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - Methyl alpha-cyanocinnamate (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Knoevenagel condensation catalyzed by K2NiP2O7. Synthesis of (E)-methyl-α-cyanocinnamates in high yields | Semantic Scholar [semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl α-Cyanocinnamate

Introduction

Methyl α-cyanocinnamate, with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a versatile organic compound.[1] Its structure, featuring a conjugated system that includes a phenyl group, a cyano group, and a methyl ester, makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. The Knoevenagel condensation is a primary method for its synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives in research and development.

This guide provides an in-depth analysis of the spectroscopic data of methyl α-cyanocinnamate, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of the spectra, discuss the experimental considerations, and provide standardized protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of methyl α-cyanocinnamate reveals characteristic absorption bands corresponding to its key structural features.

Data Presentation: IR Spectral Data

The solid-state IR spectrum of methyl α-cyanocinnamate is expected to exhibit the following prominent absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2225 | Cyano (C≡N) | Stretching |

| ~1718 | Carbonyl (C=O) | Stretching |

| ~1620 | Alkene (C=C) | Stretching |

| 1280–1180 | Ester (C-O) | Stretching |

Table 1: Characteristic Infrared Absorption Bands of Methyl α-Cyanocinnamate.

Expertise & Experience: Interpreting the IR Spectrum

The sharp and strong absorption at approximately 2225 cm⁻¹ is a definitive indicator of the cyano group. The intense band around 1718 cm⁻¹ is characteristic of the carbonyl stretch of an α,β-unsaturated ester. The conjugation with the double bond and the phenyl ring slightly lowers the frequency compared to a saturated ester. The band at about 1620 cm⁻¹ is attributed to the C=C double bond stretching, and its position also reflects the conjugated nature of the system. The region between 1280 cm⁻¹ and 1180 cm⁻¹ will contain strong C-O stretching vibrations of the ester group.

Experimental Protocol: Acquiring the IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid methyl α-cyanocinnamate sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Data Processing:

-

The acquired spectrum should be baseline corrected.

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For methyl α-cyanocinnamate, both ¹H and ¹³C NMR are essential for complete structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Data Presentation: Predicted ¹H NMR Spectral Data

Based on the analysis of closely related structures, such as ethyl α-cyanocinnamate, and established NMR principles, the predicted ¹H NMR spectrum of methyl α-cyanocinnamate in deuterated chloroform (CDCl₃) is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Vinylic Proton (C=CH) |

| ~7.9 | Multiplet | 2H | Aromatic Protons (ortho) |

| ~7.5 | Multiplet | 3H | Aromatic Protons (meta, para) |

| ~3.9 | Singlet | 3H | Methyl Protons (-OCH₃) |

Table 2: Predicted ¹H NMR Data for Methyl α-Cyanocinnamate in CDCl₃.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Vinylic Proton: The singlet at approximately 8.2 ppm is assigned to the vinylic proton. Its downfield shift is due to the deshielding effects of the adjacent phenyl ring, the cyano group, and the carbonyl group. The lack of coupling partners on the adjacent carbon results in a singlet.

-

Aromatic Protons: The aromatic protons on the phenyl group will appear as a complex multiplet between 7.5 and 7.9 ppm. The ortho protons are typically more deshielded due to the proximity of the electron-withdrawing conjugated system.

-

Methyl Protons: The singlet at around 3.9 ppm corresponds to the three protons of the methyl ester group. The electronegative oxygen atom causes this downfield shift.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of methyl α-cyanocinnamate.

-

Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals.

-

Perform baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Data Presentation: Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of methyl α-cyanocinnamate in CDCl₃ is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Carbonyl Carbon (C=O) |

| ~152 | Vinylic Carbon (=CH-Ph) |

| ~133 | Aromatic Carbon (ipso) |

| ~131 | Aromatic Carbon (para) |

| ~129 | Aromatic Carbons (ortho/meta) |

| ~116 | Cyano Carbon (C≡N) |

| ~105 | Vinylic Carbon (=C(CN)COOCH₃) |

| ~53 | Methyl Carbon (-OCH₃) |

Table 3: Predicted ¹³C NMR Data for Methyl α-Cyanocinnamate in CDCl₃.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal around 163 ppm is characteristic of an ester carbonyl carbon.

-

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the double bond will resonate in the region of 105-152 ppm. The exact assignment can be complex and may require 2D NMR techniques for confirmation. The ipso-carbon (the one attached to the double bond) is expected around 133 ppm.

-

Cyano Carbon: The cyano carbon typically appears in the 115-120 ppm range, and a signal around 116 ppm is expected.

-

Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, appearing around 53 ppm.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

Instrumentation: A high-resolution NMR spectrometer.

Sample Preparation: As described for ¹H NMR spectroscopy. A higher sample concentration (20-50 mg) may be beneficial.

Data Acquisition:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Relaxation Delay (d1): 2 seconds.

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of methyl α-cyanocinnamate.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl α-Cyanocinnamate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl α-cyanocinnamate, systematically known as methyl (E)-2-cyano-3-phenylprop-2-enoate, is an organic compound that holds significant interest in synthetic chemistry and materials science. As a derivative of cinnamic acid, it belongs to the broader class of cyanoacrylates, which are well-known for their reactivity and utility as chemical building blocks. This molecule features a unique electronic structure, with a phenyl group, a nitrile group, and a methyl ester group all conjugated with a carbon-carbon double bond. This arrangement imparts a distinct profile of reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic compounds, polymers, and molecules with potential biological activity.[1] Research has explored its applications as a precursor in pharmaceutical development, particularly for its antifungal and antimicrobial properties.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of methyl α-cyanocinnamate, offers detailed protocols for its characterization, and discusses its reactivity, stability, and applications, aiming to serve as a vital resource for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

The unambiguous identification of a chemical compound is foundational to any scientific investigation. Methyl α-cyanocinnamate is most commonly identified by its CAS number and molecular formula.

-

Common Synonyms: Methyl (E)-2-Cyano-3-phenylacrylate, Methyl benzalcyanoacetate, α-Cyanocinnamic acid methyl ester[2][3][4]

-

CAS Number: 3695-84-9 (Primary)[3][4]; 14533-86-9 (Secondary)[1]

Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions. Methyl α-cyanocinnamate is typically a solid at room temperature and exhibits solubility in common organic solvents.

| Property | Value | Source(s) |

| Appearance | Yellowish liquid or solid | [1] |

| Melting Point | 93 °C | [3][4][6][7] |

| Boiling Point | 317.8 - 318 °C (at 760 mmHg) | [2][3][4][6][7] |

| Density | 1.169 g/cm³ | [2][3][4] |

| Flash Point | 148.6 - 149 °C | [2][3][4][6][7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4][6] |

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is highly effective for identifying the key functional groups within the molecule. The conjugated system in methyl α-cyanocinnamate gives rise to distinct spectral signatures.[1]

-

ν(C≡N): A sharp, characteristic nitrile stretch is observed around 2225 cm⁻¹.[1]

-

ν(C=O): An intense carbonyl stretch from the ester group appears at approximately 1718 cm⁻¹.[1]

-

ν(C=C): The conjugated alkene stretch is found at 1620 cm⁻¹.[1]

-

ν(C–O): Ester C-O vibrations are present in the 1280–1180 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular skeleton and stereochemistry. For methyl α-cyanocinnamate in a standard solvent like CDCl₃, the expected signals are:

-

¹H NMR:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.4-8.0 ppm, corresponding to the five protons of the phenyl ring.

-

Vinyl Proton (=CH): A singlet around δ 8.2 ppm. Its downfield shift is due to the deshielding effects of the conjugated phenyl, cyano, and ester groups.

-

Methyl Protons (OCH₃): A sharp singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm region.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 128-135 ppm.

-

Alkene Carbons (C=C): Two signals, one for the α-carbon (~δ 105-110 ppm) and one for the β-carbon (~δ 150-155 ppm).

-

Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.

-

Methyl Carbon (OCH₃): A signal near δ 53 ppm.

-

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Predicted Collision Cross Section (CCS): Advanced techniques can predict the ion mobility of different adducts, which is useful in complex mixture analysis. For example, the predicted CCS for the [M+H]⁺ adduct (m/z 188.07060) is 143.5 Ų.[8]

Chemical Properties and Reactivity

The reactivity of methyl α-cyanocinnamate is dominated by its electron-deficient double bond, making it susceptible to nucleophilic attack, and its functional groups which can undergo various transformations.

Stability

The compound is stable under standard laboratory conditions but is sensitive to hydrolysis, particularly in the presence of strong acids or bases, which will cleave the ester bond to form α-cyanocinnamic acid.[1]

Key Reactions

-

Knoevenagel Condensation (Synthesis): The primary route for synthesizing methyl α-cyanocinnamate is the Knoevenagel condensation between benzaldehyde and methyl cyanoacetate, typically catalyzed by a weak base like piperidine.[1]

-

Anionic Polymerization: As a cyanoacrylate, the double bond is highly activated towards nucleophiles. Trace amounts of nucleophiles (e.g., water, amines, alcohols) can initiate rapid anionic polymerization. This is a characteristic reaction of this class of compounds, forming the basis of cyanoacrylate adhesives. The polymerization proceeds via a head-to-tail mechanism.

-

Cycloaddition Reactions: The electron-poor double bond makes it an excellent dienophile in Diels-Alder ([4+2]) cycloaddition reactions, enabling the synthesis of complex cyclic and bicyclic structures.[1]

-

Conjugate Addition: Nucleophiles, such as thiols (e.g., glutathione in biological systems), can add across the double bond in a Michael-type conjugate addition.[1]

Experimental Protocol: ¹H NMR Characterization

This section provides a standardized workflow for the characterization of methyl α-cyanocinnamate using ¹H NMR spectroscopy. This protocol is designed to be self-validating by ensuring accurate sample preparation and data processing.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and purity of a synthesized or purchased sample of methyl α-cyanocinnamate.

Materials:

-

Methyl α-cyanocinnamate sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5 mg of the methyl α-cyanocinnamate sample. b. Transfer the solid into a clean, dry vial. c. Add ~0.7 mL of CDCl₃ containing TMS to the vial. d. Vortex the mixture until the sample is completely dissolved. e. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set standard acquisition parameters:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~4 seconds

- Relaxation Delay (d1): 2-5 seconds

- Number of Scans: 8-16 e. Initiate the data acquisition.

-

Data Processing & Interpretation: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive phase. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate the peaks corresponding to the aromatic, vinyl, and methyl protons. The expected ratio should be approximately 5:1:3. f. Analyze the chemical shifts and multiplicities to confirm the structure. Check for any impurity peaks.

Sources

- 1. Buy Methyl alpha-cyanocinnamate (EVT-1214057) | 14533-86-9 [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl alpha-cyanocinnamate|lookchem [lookchem.com]

- 4. Methyl alpha-cyanocinnamate | 3695-84-9 [chemicalbook.com]

- 5. Methyl 2-cyano-3-phenyl-2-propenoate | C11H9NO2 | CID 674252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl alpha-cyanocinnamate CAS#: 3695-84-9 [m.chemicalbook.com]

- 7. 3695-84-9 CAS MSDS (Methyl alpha-cyanocinnamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - Methyl alpha-cyanocinnamate (C11H9NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Solubility of Methyl α-Cyanocinnamate

Introduction: Understanding the Significance of Solubility

Methyl α-cyanocinnamate, a derivative of cinnamic acid, is a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a phenyl group, a cyano group, and a methyl ester, imparts a unique combination of hydrophobic and moderately polar characteristics that dictate its behavior in various solvent systems.[1]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a foundational pillar of process development, formulation, and analytical characterization. Solubility governs critical parameters such as reaction kinetics, purification efficiency, bioavailability, and the selection of appropriate delivery vehicles. This guide provides a detailed exploration of the solubility profile of methyl α-cyanocinnamate, the underlying physicochemical principles, and a robust experimental framework for its determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet. Solvents that share similar polarity and intermolecular force characteristics with the solute are most effective at dissolving it.

Methyl α-cyanocinnamate is a largely nonpolar molecule due to its phenyl ring and the ester's methyl group. However, the presence of the electron-withdrawing cyano group (-C≡N) and the carbonyl group (C=O) in the methyl ester introduces significant dipole moments, lending the molecule a degree of polarity.[1] It has three hydrogen bond acceptor sites (the nitrogen of the cyano group and the two oxygens of the ester) but no hydrogen bond donor sites. This structure dictates its solubility behavior.

Table 1: Key Physicochemical Properties of Methyl α-Cyanocinnamate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | ~187.19 g/mol | [1][4] |

| Physical Form | White to yellow powder, crystals, or liquid | [1][5] |

| Melting Point | 93°C | [6] |

| Boiling Point | 317.8°C at 760 mmHg | [2] |

| Density | 1.169 g/cm³ | [2][6] |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

Based on these properties, a qualitative solubility profile can be established.

Table 2: Qualitative Solubility of Methyl α-Cyanocinnamate in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale / Citation |

| Water (H₂O) | Polar Protic | Insoluble / Limited | The hydrophobic phenyl ring dominates, leading to poor interaction with the highly polar, hydrogen-bonding water network.[1][7] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | The ethyl group of ethanol provides a nonpolar region to interact with the phenyl ring, while the hydroxyl group can interact with the polar functionalities of the solute.[1][7] |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone's carbonyl group can interact favorably with the polar groups of methyl α-cyanocinnamate without the high energy cost of disrupting a hydrogen-bonding network like water's.[1][7] |

| Dichloromethane (CH₂Cl₂) | Nonpolar | Soluble | The molecule's overall nonpolar character allows for favorable van der Waals interactions with nonpolar solvents like dichloromethane.[8] |

| Hexane (C₆H₁₄) | Nonpolar | Soluble | Similar to dichloromethane, hexane is a nonpolar solvent capable of dissolving the compound. |

Note: Quantitative solubility data (e.g., in mg/mL) for methyl α-cyanocinnamate is not widely published in standard literature. The profile above is based on established physicochemical principles and qualitative statements from technical data sheets.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of methyl α-cyanocinnamate, a systematic approach is required. The following protocol describes a standard equilibrium solubility method, which is both reliable and reproducible.

Causality Behind Experimental Choices

-

Equilibrium Method: This method is chosen because it measures the true thermodynamic solubility limit of the compound in a given solvent at a specific temperature, ensuring the system has reached a steady state.

-

Vigorous Agitation: Mechanical shaking or stirring is critical to break down solute aggregates and maximize the surface area exposed to the solvent, thereby accelerating the time to reach equilibrium.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate thermal fluctuations as a variable, ensuring the data is accurate for the specified condition.

-

Filtration: Using a sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is essential to remove any undissolved micro-particulates, ensuring that the analyzed supernatant contains only the dissolved solute.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of methyl α-cyanocinnamate (e.g., 20-30 mg) into a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired test solvent.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25°C) and agitate vigorously. Allow the mixtures to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the filtrate into a clean, pre-weighed analysis vial. This step is critical to remove any remaining solid particles.

-

Analysis: Determine the concentration of the dissolved methyl α-cyanocinnamate in the filtrate. This can be done via several methods:

-

Gravimetric Analysis: Evaporate the solvent from the analysis vial under a stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, create a standard curve of known concentrations versus absorbance. Dilute the filtrate to fall within the linear range of the standard curve and measure its absorbance to determine the concentration.

-

Chromatographic Analysis (HPLC): This is the most accurate method. Create a standard curve of known concentrations versus peak area. Inject the diluted filtrate into an HPLC system and quantify the concentration based on the standard curve.

-

-

Calculation: Express the solubility in standard units, such as mg/mL or g/100mL.

Visualizing the Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Analysis of Factors Influencing Solubility

The Role of Solvent Polarity

As established, the "like dissolves like" principle is paramount. The interaction between methyl α-cyanocinnamate and different solvent types can be visualized as a balance of forces.

In water, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the nonpolar phenyl ring is energetically unfavorable, leading to insolubility.[1] In contrast, a solvent like acetone can readily engage in dipole-dipole interactions with the ester and cyano groups while accommodating the nonpolar ring, resulting in good solubility.[1]

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic (absorbs heat). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the products (the dissolved state), thus increasing solubility. This occurs because the added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at overcoming the solute-solute intermolecular forces within the crystal lattice.

The Effect of pH

Methyl α-cyanocinnamate is a neutral compound and, as such, its solubility is not directly dependent on pH. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, which cleaves the ester bond to form methanol and α-cyanocinnamic acid.[1]

This resulting carboxylic acid does have a pH-dependent solubility.

-

In acidic solutions (low pH): The carboxylic acid remains protonated (R-COOH), a less polar form, and its solubility will be limited.

-

In basic solutions (high pH): The carboxylic acid is deprotonated to form the carboxylate salt (R-COO⁻). This ionic form is significantly more polar than its neutral counterpart and will exhibit much higher aqueous solubility.

Therefore, while the compound itself is pH-insensitive, its stability and the solubility of its potential degradants are highly relevant in aqueous formulations, especially outside a neutral pH range.

Conclusion for the Field Professional

This guide has established that methyl α-cyanocinnamate is a compound with limited aqueous solubility but good solubility in common organic solvents like ethanol and acetone.[1][7] This profile is a direct consequence of its molecular structure, which combines a large nonpolar phenyl ring with moderately polar cyano and ester functional groups.

For the drug development scientist, this solubility profile indicates that formulation strategies for aqueous delivery would likely require enabling technologies such as co-solvents, surfactants, or complexation agents. For the process chemist, the high solubility in organic solvents provides a wide range of options for reaction media and crystallization-based purification, with temperature being a key parameter to control yield and crystal morphology. Understanding and applying these fundamental solubility principles are essential for the efficient and successful utilization of methyl α-cyanocinnamate in any scientific or industrial application.

References

- EvitaChem. (n.d.). Methyl alpha-cyanocinnamate.

- CymitQuimica. (n.d.). CAS 3695-84-9: Methyl 2-cyano-3-phenyl-2-propenoate.

-

PubChem. (n.d.). Methyl N-cyanocarbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl cyanoacrylate. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy Methyl alpha-cyanocinnamate (EVT-1214057) | 14533-86-9 [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl 2-cyano-3-phenylacrylate | CymitQuimica [cymitquimica.com]

- 4. Methyl (E)-2-cyano-3-phenylacrylate - CAS:14533-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methyl alpha-cyanocinnamate CAS#: 3695-84-9 [m.chemicalbook.com]

- 7. CAS 3695-84-9: Methyl 2-cyano-3-phenyl-2-propenoate [cymitquimica.com]

- 8. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Stability of Methyl α-Cyanocinnamate

Foreword: The Criticality of Thermal Stability in Advanced Applications

Methyl α-cyanocinnamate, a vinyl monomer characterized by the presence of both a cyano and a cinnamate group, holds significant promise in the formulation of specialty polymers and adhesive systems. Its unique electronic and structural properties make it a candidate for applications demanding high optical clarity and specific adhesive characteristics. However, the utility of this monomer is intrinsically linked to its thermal stability. The propensity of α-cyanoacrylates to undergo rapid, often exothermic, polymerization poses a significant challenge during synthesis, formulation, storage, and end-use at elevated temperatures. This guide provides a comprehensive technical overview of the thermal stability of methyl α-cyanocinnamate, delving into the mechanisms of its degradation, the methodologies for its characterization, and strategies for its stabilization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the thermal behavior of this reactive monomer.

The Dual Nature of Reactivity: Understanding Thermal Degradation Pathways

The thermal instability of methyl α-cyanocinnamate is primarily governed by its susceptibility to both anionic and free-radical polymerization. The electron-withdrawing nature of the cyano and ester groups renders the double bond highly electrophilic, making it exceptionally reactive towards nucleophiles, which can initiate anionic polymerization. Concurrently, the vinyl group is also susceptible to free-radical-initiated polymerization, particularly at elevated temperatures or in the presence of radical initiators.

Anionic Polymerization: The Dominant Low-Temperature Pathway

Even weak bases, including trace amounts of water or alcohols, can initiate the anionic polymerization of cyanoacrylates at ambient temperatures. This process is highly exothermic and can lead to rapid, uncontrolled polymerization, significantly impacting the material's shelf life and processing characteristics. While primarily a concern at lower temperatures, the initiation of anionic polymerization can be accelerated by heat, contributing to the overall thermal instability.

The mechanism proceeds via a chain-growth pathway, initiated by the nucleophilic attack on the β-carbon of the vinyl group. The resulting carbanion is stabilized by resonance through the cyano and ester groups, facilitating rapid propagation.

Figure 2: Free-radical polymerization mechanism of methyl α-cyanocinnamate.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability of methyl α-cyanocinnamate. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature and overall thermal stability of materials. [1]For methyl α-cyanocinnamate, TGA can be used to determine the onset temperature of significant mass loss, which corresponds to its decomposition.

Experimental Protocol: TGA of Methyl α-Cyanocinnamate

-

Sample Preparation: Accurately weigh 5-10 mg of methyl α-cyanocinnamate into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above its expected decomposition point (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The temperature at which the maximum rate of mass loss occurs can be determined from the peak of the derivative of the TGA curve (DTG).

-

Data Presentation: Expected TGA Results for a Cyanoacrylate Monomer

| Parameter | Expected Value Range | Significance |

| Tonset (Nitrogen) | 150 - 250 °C | Onset of significant thermal decomposition. |

| Temperature of Max. Mass Loss (DTG Peak) | 200 - 300 °C | Temperature of the most rapid decomposition. |

| Residue at 500 °C | < 5% | Indicates near-complete volatilization or decomposition. |

Note: These are generalized values for cyanoacrylates; specific values for methyl α-cyanocinnamate would need to be determined experimentally.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions and Reactions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [2][3]It is a powerful tool for identifying thermal events such as melting, crystallization, glass transitions, and exothermic reactions like polymerization. [4]For methyl α-cyanocinnamate, DSC can be used to detect its melting point and any exothermic events corresponding to thermal polymerization. [5] Experimental Protocol: DSC of Methyl α-Cyanocinnamate

-

Sample Preparation: Accurately weigh 2-5 mg of methyl α-cyanocinnamate into a hermetically sealed aluminum DSC pan. An inert atmosphere is crucial to prevent oxidative side reactions.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point but above its expected polymerization temperature (e.g., 250 °C).

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan to observe the glass transition of the formed polymer.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting.

-

Identify exothermic peaks corresponding to polymerization. The area under the exotherm is proportional to the enthalpy of polymerization.

-

Identify any step changes in the baseline of the second heating scan, which indicate the glass transition temperature (Tg) of the polymer.

-

Data Presentation: Expected DSC Results for Methyl α-Cyanocinnamate

| Thermal Event | Expected Temperature Range | Significance |

| Melting Point (Tm) | 93 °C [6][7] | Phase transition from solid to liquid. |

| Exothermic Polymerization | > 100 °C | Onset of thermally initiated polymerization. |

| Glass Transition (Tg) of Polymer (2nd scan) | 100 - 150 °C | Characteristic property of the resulting polymer. |

Note: The onset and peak of the polymerization exotherm will be dependent on the heating rate and the presence of any inhibitors or initiators.

Figure 3: Workflow for the comprehensive thermal analysis of methyl α-cyanocinnamate.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Decomposition Products

Py-GC-MS is a powerful analytical technique for identifying the thermal degradation products of a material. [8]The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. [9]This technique is invaluable for elucidating the degradation mechanism of poly(methyl α-cyanocinnamate) and identifying any potentially harmful or reactive byproducts. The pyrograms can also serve as a fingerprint for material identification. [10][11] Experimental Protocol: Py-GC-MS of Poly(methyl α-cyanocinnamate)

-

Sample Preparation: Place a small amount (typically 50-200 µg) of the polymerized methyl α-cyanocinnamate into a pyrolysis sample cup.

-

Instrument Setup:

-

Insert the sample cup into the pyrolyzer, which is directly interfaced with the GC inlet.

-

Pyrolyzer Temperature: Set to a temperature sufficient to induce fragmentation (e.g., 600 °C).

-

GC Column: Use a non-polar or medium-polarity capillary column suitable for separating a wide range of volatile and semi-volatile compounds.

-

GC Oven Program: A temperature ramp (e.g., 40 °C to 300 °C at 10 °C/min) is typically used to separate the pyrolysis products.

-

MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding compound.

-

The primary pyrolysis product expected would be the methyl α-cyanocinnamate monomer, indicative of a "zip" depolymerization mechanism common to poly(cyanoacrylates). Other fragments may provide insight into side reactions.

-

Strategies for Enhancing Thermal Stability: The Role of Inhibitors

To control the premature polymerization of methyl α-cyanocinnamate and enhance its thermal stability, a dual-inhibitor system is typically employed, targeting both anionic and free-radical polymerization pathways.

Anionic Polymerization Inhibitors

Acidic compounds are used to neutralize any basic species that could initiate anionic polymerization. These are often referred to as "stabilizers." The choice and concentration of the acidic stabilizer are critical; it must be effective at preventing polymerization without compromising the desired performance of the monomer in its final application.

Free-Radical Polymerization Inhibitors